molecular formula C22H20D4ClN3O.HCl B1164875 Azelastine-d4 HCl

Azelastine-d4 HCl

Cat. No. B1164875
M. Wt: 422.38
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS Number: 79307-93-0 (unlabeled)

Scientific Research Applications

Inhibition of Neutrophil and Eosinophil Generation of Superoxide

Azelastine has been shown to inhibit both neutrophil and eosinophil generation of superoxide, a reactive oxygen species, in a dose-dependent manner. This property suggests its role in managing inflammatory responses, particularly in conditions like asthma and rhinitis (Busse, Randlev, & Sedgwick, 1989).

Pharmacokinetics and Pharmacodynamics

Azelastine HCl, notably in its newer formulations, has been reviewed for its pharmacokinetics and pharmacodynamics. Studies have shown comparable efficacy to older formulations, with improvements in patient acceptability due to taste enhancements (Horbal & Bernstein, 2010).

Stability and Degradation Studies

Research on azelastine HCl has included stability studies and the identification of degradation products under various stress conditions. These studies are crucial for understanding the drug's shelf-life and safe use in various formulations, such as eye drops and nasal sprays (El-Shaheny & Yamada, 2014).

Effect on Electrocardiographic Parameters

Studies have examined the effect of azelastine on electrocardiographic parameters, especially when coadministered with other medications like ketoconazole. This research is important for understanding the cardiac safety profile of azelastine (Morganroth et al., 1997).

Anti-inflammatory Properties

Research has also focused on azelastine's anti-inflammatory properties, particularly its inhibition of leukotriene-mediated acute lung anaphylaxis in animal models. This suggests its potential in treating allergic reactions and asthma (Chand et al., 1986).

Pharmacological Method Development

Various methods have been developed and validated for the determination of azelastine HCl in pharmaceutical forms, contributing to quality control and assurance in drug manufacturing (El-Masry et al., 2017).

Inhibition of Histamine Secretion

Azelastine has been shown to inhibit allergic and nonallergic histamine secretion, suggesting a mechanism of action that goes beyond simple H1-receptor antagonism. This broadens its potential use in allergic reactions and asthma treatment (Chand et al., 1989).

properties

Product Name

Azelastine-d4 HCl

Molecular Formula

C22H20D4ClN3O.HCl

Molecular Weight

422.38

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.